molecular formula C13H19ClN2O B1421620 N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride CAS No. 1269039-42-0

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride

Cat. No.: B1421620
CAS No.: 1269039-42-0
M. Wt: 254.75 g/mol
InChI Key: JRYRVASRVKLRJX-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is characterized by a well-defined structural framework that combines both aliphatic and aromatic components. The compound possesses the molecular formula C₁₃H₁₉ClN₂O, with a molecular weight of 254.75 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern and functional group arrangements present in the molecule.

The core structural elements include a cyclopentane ring system attached to a carboxamide functional group, which in turn is connected to a 2-methyl-3-aminophenyl substituent. The cyclopentane ring adopts characteristic conformational arrangements that minimize torsional strain while maintaining optimal bond angles. The aromatic phenyl ring bears two substituents in specific positions: a methyl group at the 2-position and an amino group at the 3-position relative to the amide linkage. This substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound.

The presence of the hydrochloride salt form significantly affects the molecular architecture by introducing ionic interactions between the protonated amino group and the chloride counterion. This salt formation enhances the compound's water solubility and stability compared to the free base form. The molecular structure allows for various intermolecular interactions, including hydrogen bonding capabilities through both the amide functionality and the amino group, which can form hydrogen bonds with target proteins or enzymes in biological systems.

Structural Parameter Value Reference
Molecular Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.75 g/mol
Base Compound Formula C₁₃H₁₈N₂O
Base Compound Weight 218.29 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide and related cyclopentanecarboxamide derivatives has provided valuable insights into their three-dimensional structural arrangements and conformational preferences. The cyclopentane ring system, which forms the central structural motif of this compound, exhibits characteristic conformational behavior that has been extensively studied through both experimental and computational methods. Cyclopentane typically adopts envelope or half-chair conformations to minimize torsional strain, as the planar arrangement would result in significant eclipsing interactions between adjacent carbon-hydrogen bonds.

The envelope conformation represents the lowest energy state for cyclopentane, where four ring atoms remain approximately coplanar while one carbon atom is displaced out of this plane. This conformational flexibility allows the cyclopentane ring to undergo pseudorotation, a process by which different carbon atoms alternately occupy the out-of-plane position without encountering significant energy barriers. In the context of this compound, this conformational dynamics influences the spatial orientation of the carboxamide substituent and its subsequent interaction with the aromatic ring system.

Crystallographic studies of related cyclopentanecarboxamide derivatives have revealed important patterns of intermolecular hydrogen bonding that stabilize crystal structures. Research on stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides has demonstrated that these compounds form racemic crystals characterized by specific hydrogen bonding motifs involving both oxygen-hydrogen···oxygen=carbon and oxygen=carbon-nitrogen-hydrogen···oxygen-hydrogen interactions. These investigations identified five basic forms of supramolecular self-assembly, including parallel homochiral chains, parallel heterochiral chains, and various antiparallel arrangements that influence the overall crystal packing.

The molecular geometry of the base compound N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide shows an exact mass of 218.141913202 Daltons and specific three-dimensional coordinates that define the spatial relationships between all constituent atoms. The compound exhibits two rotatable bonds, which contribute to its conformational flexibility and influence its binding characteristics in biological systems. The XLogP3-AA value of 2.3 indicates moderate lipophilicity, suggesting favorable partition coefficients for membrane permeation while maintaining sufficient aqueous solubility.

Conformational Parameter Base Compound Hydrochloride Salt
Exact Mass (Da) 218.141913202 254.75
XLogP3-AA 2.3 -
Rotatable Bonds 2 2
Ring Conformation Envelope/Half-chair Envelope/Half-chair
Hydrogen Bonding Capacity Moderate Enhanced

Comparative Structural Analysis with Cyclopentanecarboxamide Derivatives

Comparative structural analysis reveals significant insights when examining this compound alongside other cyclopentanecarboxamide derivatives. The parent compound cyclopentanecarboxamide possesses a molecular formula of C₆H₁₁NO with a molecular weight of 113.158 grams per mole and exhibits fundamental structural characteristics that serve as a reference point for understanding substituted derivatives. This simple amide demonstrates a boiling point of 266.2°C at 760 millimeters of mercury and a flash point of 114.8°C, establishing baseline thermal properties for the cyclopentanecarboxamide class.

Structural comparison with N-(3-aminophenyl)cyclopentanecarboxamide, which lacks the methyl substituent present in the target compound, reveals important effects of substitution on molecular properties. N-(3-aminophenyl)cyclopentanecarboxamide has a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 grams per mole. The absence of the methyl group results in a 14-unit decrease in molecular weight compared to the non-hydrochloride form of the target compound, demonstrating how even small structural modifications can influence overall molecular characteristics.

The introduction of the methyl group at the 2-position of the phenyl ring in N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide creates steric effects that influence both the conformation of the molecule and its intermolecular interaction patterns. This substitution pattern contrasts with N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide, where the methyl group occupies the 4-position while the amino group is located at the 2-position. Such positional isomerism significantly affects the electronic distribution within the aromatic ring and alters the hydrogen bonding capabilities of the amino group.

Analysis of N,N-dimethylcyclopentanecarboxamide provides additional perspective on the effects of amide substitution patterns. This derivative, with molecular formula C₈H₁₅NO and molecular weight 141.21 grams per mole, demonstrates how modification of the amide nitrogen influences both physical properties and hydrogen bonding characteristics. The tertiary amide lacks the hydrogen bonding donor capability present in secondary amides, fundamentally altering its interaction profile with biological targets and crystalline environments.

The comparative analysis extends to more complex derivatives such as N-butyl-N-(2-{[3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-yl]amino}-2-oxoethyl)cyclopentanecarboxamide, which incorporates additional heterocyclic and alkyl substituents. This highly substituted derivative exhibits a molecular weight of 472.63 grams per mole and demonstrates the potential for extensive structural elaboration around the cyclopentanecarboxamide core. The complex substitution pattern results in significantly altered physicochemical properties, including increased lipophilicity with a calculated logP value of 5.9176.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cyclopentanecarboxamide C₆H₁₁NO 113.158 Simple amide, unsubstituted
N-(3-aminophenyl)cyclopentanecarboxamide C₁₂H₁₆N₂O 204.27 Single amino substitution
Target compound (base) C₁₃H₁₈N₂O 218.29 Amino + methyl substitution
N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide C₁₃H₁₈N₂O 218.29 Positional isomer
N,N-dimethylcyclopentanecarboxamide C₈H₁₅NO 141.21 Tertiary amide

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)cyclopentanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10;/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRVASRVKLRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique cyclopentane structure allows for diverse chemical modifications, making it useful in organic synthesis and materials science.

Biology

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride is studied for its potential biological activities, including:

  • Inhibition of Fatty Acid Synthase (FASN) : This enzyme is crucial in lipid metabolism and is often overexpressed in cancer cells. Inhibiting FASN can reduce lipogenesis and potentially decrease tumor growth .
  • Modulation of Ion Channels : It has shown effects on the Transient Receptor Potential A1 (TrpA1) channel, which is involved in pain perception and inflammation, suggesting therapeutic benefits for conditions like neuropathic pain .
  • Anticonvulsant Activity : Preliminary studies indicate that certain analogs exhibit protective effects against seizures in animal models, indicating potential use in treating epilepsy .

Medicine

The compound is investigated for its therapeutic properties:

  • Anticancer Potential : Research highlights its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers .
  • Anti-inflammatory Effects : In vitro assays suggest it can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Mechanism

A study investigating the effects of this compound on MCF-7 cells demonstrated:

  • Inhibition of Cell Proliferation : Significant reductions in cell viability were observed.
  • Induction of Apoptosis : Increased rates of early and late apoptosis were recorded.
  • Cell Cycle Arrest : Accumulation of cells in the pre-G1 phase indicated activation of cell death mechanisms.

These findings support the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth .

Case Study 2: Anticonvulsant Properties

Research on structurally related compounds indicated that they provided 100% protection against seizures at specific dosages. This suggests that this compound or its derivatives could be effective in developing new anticonvulsant medications .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Cyclopentanecarboxamide Derivatives with Aromatic Substitutions

describes cyclopentanecarboxamides with varying phenylamino substituents. Key differences in yields and melting points (m.p.) highlight the impact of substituents:

Compound Name Substituent Yield (%) Melting Point (°C) Reference
1-(Phenylamino)cyclopentanecarboxamide Phenyl (no substituent) 90 166
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide 4-Methylphenyl 85 120
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide 4-Methoxyphenyl 50 90–93
  • Synthesis Efficiency : Electron-neutral substituents (e.g., unsubstituted phenyl in 2a) yield higher synthesis efficiency (90%) compared to electron-donating groups like methoxy (50% for 2c) .
  • Thermal Stability : Bulkier or polar substituents reduce crystallinity, as seen in the lower m.p. of 2c (90–93°C) versus 2a (166°C) .

Fentanyl Analogs with Cyclopentanecarboxamide Moieties

lists opioid analogs, including cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide). Key distinctions:

Feature Target Compound Cyclopentyl Fentanyl
Core Structure Cyclopentanecarboxamide + 3-amino-2-methylphenyl Cyclopentanecarboxamide + piperidinyl opioid backbone
Pharmacological Class Not explicitly opioid-related Opioid agonist (controlled substance)
Legal Status Presumed research compound Regulated under drug legislation
  • Structural Implications : The absence of a piperidinyl-phenethyl group in the target compound suggests divergent biological activity, likely avoiding opioid receptor affinity .

Hydrazine-Carbothioamide Cyclopentanecarboxamide Derivatives

reports hydrazine-carbothioamide derivatives with cyclopentanecarboxamide groups. Selected examples:

Compound ID Substituent Yield (%) Melting Point (°C) Reference
2.12 2-Phenoxyacetyl hydrazine 59 158–161
2.14 Benzoylhydrazine 66 193–195
  • Functional Groups : Thioamide and hydrazine groups (e.g., 2.12–2.14) introduce sulfur and nitrogen-rich motifs, which may enhance metal chelation or enzyme inhibition compared to the target compound’s simpler amide structure .
  • Thermal Behavior: Aromatic substituents (e.g., benzoyl in 2.14) increase m.p. (193–195°C), suggesting stronger intermolecular forces than the target’s alkylamino group .

Cyclopentanecarboxamide Salts and Esters

describes Metcaraphen Hydrochloride (2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride), an ester derivative. Comparisons:

Property Target Compound Metcaraphen Hydrochloride
Functional Group Carboxamide Carboxylate ester
Bioavailability Likely high due to amide stability Ester may undergo hydrolysis
Ionization Hydrochloride salt enhances water solubility Similarly ionized for solubility

    Biological Activity

    N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound features a cyclopentane ring, an amino group, and an aromatic system, which contribute to its unique reactivity and biological properties. The compound's ability to form hydrogen bonds and engage in π-π interactions allows it to interact effectively with biomolecules.

    The mechanism of action of this compound involves:

    • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding.
    • Aromatic Interactions : The aromatic ring facilitates π-π stacking interactions, enhancing binding affinity to target proteins.

    These interactions can modulate various biological processes, including enzyme inhibition and receptor activation.

    1. Inhibition of Fatty Acid Synthase (FASN)

    Research indicates that derivatives of this compound can inhibit fatty acid synthase (FASN), a crucial enzyme in lipid metabolism. FASN is often overexpressed in cancer cells, making it a target for anticancer therapies. Inhibiting FASN can lead to reduced lipogenesis and potentially decrease tumor growth .

    2. Modulation of Ion Channels

    The compound has also been studied for its effects on ion channels such as the Transient Receptor Potential A1 (TrpA1) channel. TrpA1 is involved in pain perception and inflammation; thus, modulation of this channel could provide therapeutic benefits for conditions like neuropathic pain .

    3. Anticonvulsant Activity

    Preliminary studies have shown that certain analogs exhibit anticonvulsant properties. For example, compounds structurally related to this compound demonstrated protective effects against seizures in animal models, indicating potential use in treating epilepsy .

    Table 1: Summary of Biological Activities

    ActivityTargetEffectReference
    FASN InhibitionFatty Acid SynthaseReduces lipogenesis; anticancer effects
    TrpA1 ModulationTrpA1 Ion ChannelPain relief; anti-inflammatory effects
    Anticonvulsant PropertiesCentral Nervous SystemSeizure protection

    Comparative Analysis with Similar Compounds

    This compound can be compared with other cyclopentane derivatives:

    CompoundKey ActivityUnique Feature
    N-(3-Amino-2-methylphenyl)cyclohexanecarboxamideSimilar FASN inhibitionCyclohexane structure
    N-(3-Amino-2-methylphenyl)cyclobutanecarboxamidePotentially lower activitySmaller ring size
    N-(3-Amino-2-methylphenyl)cyclopropanecarboxamideLimited biological studiesHighly strained ring

    The cyclopentane structure of this compound provides distinct chemical properties that enhance its biological activity compared to its analogs.

    Q & A

    Q. Table 1: Comparative Synthesis Routes

    MethodReagents/ConditionsYieldReference
    Direct AcylationCyclopentanecarbonyl chloride, Et₃N86–93%
    HOBt/EDC CouplingHOBt, EDC, Et₃N, RT, 22 hrs92%

    Advanced Consideration : Optimize stoichiometry (e.g., 1.1:1 molar ratio of amine to acyl chloride) to minimize unreacted starting material and improve purity .

    How should researchers address discrepancies in melting points observed during synthesis of cyclopentanecarboxamide derivatives?

    Basic Research Question
    Melting point variations (e.g., 148–202°C in analogues ) may arise from impurities or polymorphic forms. Basic steps include:

    • Recrystallization : Use solvents like hot ethyl acetate to isolate pure crystalline forms .
    • Purity Analysis : Confirm via HPLC (≥98% purity criteria ) or LC-MS to detect residual solvents/byproducts .

    Advanced Consideration : Employ differential scanning calorimetry (DSC) to identify polymorphs and quantify crystallinity. Cross-reference with 1^1H NMR integration ratios to assess purity .

    What advanced spectroscopic techniques are critical for confirming the structure of this compound?

    Basic Research Question

    • 1^1H/13^{13}C NMR : Key for confirming cyclopentane ring protons (δ 1.52–1.88 ppm, multiplet) and aromatic/amide NH signals (δ 9.19 ppm, broad ).
    • LC-MS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 429.2 in analogues ).

    Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons. For hydrochloride salts, confirm counterion presence via chloride ion chromatography .

    How can the choice of coupling agents impact the synthesis efficiency of cyclopentanecarboxamide derivatives?

    Advanced Research Question
    Coupling agents like HOBt/EDC reduce racemization and improve yields in amide bond formation. Comparative studies show:

    • HOBt/EDC : Achieves >90% yield in cyclopentane derivatives by stabilizing reactive intermediates .
    • DCC/DMAP : May require longer reaction times (24+ hrs) and produce insoluble dicyclohexylurea byproducts, complicating purification .

    Methodological Tip : Monitor reaction progress via TLC or inline IR spectroscopy to track carbonyl activation (e.g., 1648 cm1^{-1} amide C=O stretch ).

    What methodological approaches are recommended for analyzing the purity of this compound in different solvent systems?

    Advanced Research Question

    • HPLC Method Development : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to resolve polar impurities. Adjust gradient elution to retain hydrophobic byproducts .
    • Solubility Profiling : Test in DMSO, methanol, and aqueous buffers to identify optimal storage conditions. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .

    Q. Table 2: Solubility Data for Analogues

    SolventSolubility (mg/mL)Reference
    DMSO>50
    Methanol20–30
    Water (pH 5)5–10

    How can researchers resolve conflicting 1^11H NMR data between synthesized batches of cyclopentanecarboxamide derivatives?

    Advanced Research Question
    Discrepancies may arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:

    • Deuteration Studies : Use D2_2O exchange to confirm labile protons (e.g., NH signals disappearing after exchange ).
    • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at different temperatures .

    What computational methods support the rational design of this compound derivatives with enhanced bioactivity?

    Advanced Research Question

    • Molecular Docking : Screen against target proteins (e.g., 11β-HSD1 ) to predict binding affinities.
    • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity using Hammett constants .

    Methodological Tip : Validate models with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational predictions .

    How does the cyclopentane ring conformation influence the physicochemical properties of this compound?

    Advanced Research Question

    • Ring Puckering Analysis : Use X-ray crystallography (e.g., analogues in ) or DFT calculations to determine dominant conformers (e.g., envelope vs. twist).
    • LogP Predictions : Cyclopentane’s hydrophobicity (XlogP ~2.1 ) impacts membrane permeability. Compare with cyclohexane derivatives (XlogP ~2.5) to optimize bioavailability .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.